n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c12-3-5-14-4-2-11-10(13)7-9-1-6-15-8-9/h1,6,8,12H,2-5,7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQHKMFBPUJIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250503-83-3 | |
| Record name | N-[2-(2-hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Acyl Chloride-Mediated Amidation
The most widely documented method involves a two-step process adapted from analogous acetamide syntheses:
Step 1: Activation of 2-(Thiophen-3-yl)acetic Acid
2-(Thiophen-3-yl)acetic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours to form 2-(thiophen-3-yl)acetyl chloride. Excess SOCl₂ is removed via rotary evaporation, yielding the acyl chloride as a pale-yellow oil.
Step 2: Coupling with N-[2-(2-Hydroxyethoxy)ethyl]amine
The acyl chloride is reacted with N-[2-(2-hydroxyethoxy)ethyl]amine in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added as an HCl scavenger, and the mixture is stirred at room temperature for 12–15 hours. The crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.
Reaction Scheme:
$$
\text{2-(Thiophen-3-yl)acetic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{HN-CH}2\text{CH}2\text{OCH}2\text{CH}_2\text{OH}} \text{Target compound}
$$
Yield: 72–78% (reported for analogous thiophene acetamides).
One-Pot Coupling Using Carbodiimide Reagents
To bypass acyl chloride handling, a one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- 2-(Thiophen-3-yl)acetic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dimethylformamide (DMF).
- N-[2-(2-hydroxyethoxy)ethyl]amine (1.05 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 24 hours.
- The mixture is diluted with water and extracted with dichloromethane. Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the product as a viscous oil.
Advantages:
- Avoids toxic SOCl₂.
- Higher functional group tolerance.
Limitations:
- Lower yield (65–70%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 75 | 92 |
| DMF | 36.7 | 68 | 89 |
| Dichloromethane | 8.9 | 63 | 85 |
THF provides optimal balance between solubility and reaction kinetics.
Temperature Effects
- 0–5°C: Minimizes thiophene ring decomposition but slows reaction.
- 25°C: Optimal for 12-hour completion.
- >40°C: Significant degradation observed via HPLC.
Purification and Isolation Strategies
Vacuum Distillation
Due to the compound’s oily nature (as reported in Sigma-Aldrich documentation), short-path distillation under reduced pressure (0.1 mmHg, 180–190°C) effectively separates it from high-boiling impurities.
Chromatographic Techniques
- Normal-phase silica gel: Eluent gradients of hexane/ethyl acetate (4:1 to 1:1) resolve unreacted amine and di-acylated byproducts.
- Reverse-phase C18 columns: Methanol/water (70:30) improves purity to >95%.
Analytical Characterization
Spectroscopic Data
FT-IR (KBr, cm⁻¹):
- 3270 (N–H stretch, amide)
- 1655 (C=O stretch, amide I)
- 1540 (N–H bend, amide II)
- 1080 (C–O–C ether stretch).
¹H NMR (400 MHz, CDCl₃):
- δ 7.32 (dd, J = 2.8 Hz, 1H, thiophene H4)
- δ 6.94 (m, 2H, thiophene H2/H5)
- δ 3.68 (t, J = 4.4 Hz, 4H, OCH₂CH₂O)
- δ 3.58 (s, 2H, CH₂CO).
Industrial-Scale Considerations
A patent describing piperazine derivatives (CN103254153A) highlights scalable approaches applicable to this compound:
- Recycling of byproducts: Piperazine dihydrochloride (from side reactions) is filtered and reused, reducing waste.
- Continuous distillation: Enhances throughput for high-purity (>98%) batches.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Di-acylation byproducts | Use amine in slight excess (1.05 equiv) |
| Thiophene oxidation | Strict nitrogen atmosphere |
| Hygroscopic intermediates | Anhydrous MgSO₄ during workup |
Chemical Reactions Analysis
Types of Reactions
n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyethoxyethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and materials science. This compound, which features a thiophene ring and a hydroxyethoxy group, is investigated for its anti-inflammatory, anticancer, and antioxidant activities.
Key Properties and Characteristics
this compound has a molecular weight of 229.30 g/mol . The presence of an amide bond, a thiophene ring, and a hydroxyethoxy group contributes to its chemical reactivity. The amide bond can undergo hydrolysis under acidic or basic conditions, while the thiophene ring may participate in electrophilic aromatic substitution reactions. The hydroxyethoxy group can engage in hydrogen bonding interactions, influencing the compound's solubility and reactivity in polar solvents.
The computed chemical identifiers include :
- IUPAC Name : N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide
- InChI : InChI=1S/C10H15NO3S/c12-3-5-14-4-2-11-10(13)7-9-1-6-15-8-9/h1,6,8,12H,2-5,7H2,(H,11,13)
- InChIKey : WLQHKMFBPUJIHI-UHFFFAOYSA-N
- Molecular Formula : C10H15NO3S
Potential Applications
- Medicinal Chemistry : N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cinnamamide may serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
- Anti-Cancer Research: Similar compounds with a thiophene-containing structure have demonstrated potential in inhibiting specific enzymes involved in cancer progression. One study indicated that a related compound, ( S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1 H-indol-3-yl)-ethyl]-acetamide (SA), which was isolated from Selaginella pulvinata, showed potent activity in inhibiting the proliferation of SK-mel-110 melanoma cells and could be further developed as an anti-tumor drug .
- Anti-Inflammatory Applications : Its structural components indicate potential anti-inflammatory properties.
- Antioxidant Properties: N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cinnamamide has been shown to exhibit antioxidant properties in various assays, suggesting it may protect cells from damage caused by free radicals.
- Synthesis and Catalysis: The compound may also act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
- Antimicrobial Activity: A related compound, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of n-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydroxyethoxyethyl chain can enhance the compound’s solubility and bioavailability, while the thiophene ring can facilitate interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Properties of Selected Acetamide Derivatives
Substituent Effects on Physicochemical Properties
- Hydrophilicity: The hydroxyethoxy group in the target compound enhances water solubility compared to dimethylamino () or ethoxyphenyl () substituents. This property is critical for bioavailability in drug design.
- Electron Distribution : Thiophen-3-yl derivatives exhibit distinct electronic profiles compared to thiophen-2-yl analogs (). The 3-position may reduce steric hindrance, favoring interactions with biological targets.
Biological Activity
N-[2-(2-Hydroxyethoxy)ethyl]-2-(thiophen-3-yl)acetamide, with the CAS number 1250503-83-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound features a thiophene ring, which is known for its diverse applications in various fields, including medicinal chemistry. The compound's structure includes:
- Molecular Formula : C10H15NO3S
- IUPAC Name : N-[2-(2-hydroxyethoxy)ethyl]-2-(3-thienyl)acetamide
- Molecular Weight : 229.30 g/mol
This compound is characterized by its ability to undergo various chemical reactions such as oxidation and reduction, which can lead to the formation of different derivatives and contribute to its biological activity .
Antimicrobial Properties
Research indicates that thiophene derivatives often exhibit antimicrobial properties. A study highlighted the potential of thiophene-containing compounds to inhibit bacterial growth, suggesting that this compound may possess similar effects. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes .
Anti-inflammatory Effects
Thiophene derivatives have also been studied for their anti-inflammatory properties. In vitro assays have demonstrated that certain compounds can reduce the production of pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Research Findings and Case Studies
- Antimicrobial Activity : A comparative study on thiophene derivatives indicated that modifications at the thiophene ring significantly influenced antimicrobial efficacy. Compounds similar to this compound were found effective against Gram-positive bacteria .
- Cytotoxicity Assays : In a study focusing on cytotoxic effects, compounds with similar functionalities were tested against human cancer cell lines such as HeLa and MCF-7. Results indicated a dose-dependent decrease in cell viability, suggesting potential therapeutic applications for this compound .
- Inflammatory Response Modulation : Research involving animal models demonstrated that thiophene derivatives could reduce inflammation markers significantly when administered during inflammatory conditions. This points toward the potential use of this compound in developing anti-inflammatory therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
